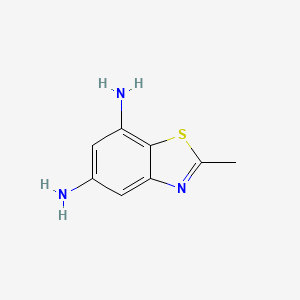

2-Methyl-1,3-benzothiazole-5,7-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-methyl-1,3-benzothiazole-5,7-diamine |

InChI |

InChI=1S/C8H9N3S/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,9-10H2,1H3 |

InChI Key |

QCKXNPCFZAVSFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2S1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Methyl 1,3 Benzothiazole 5,7 Diamine

Historical and Contemporary Approaches to Benzothiazole (B30560) Core Synthesis

The benzothiazole scaffold is a prevalent motif in medicinal and materials chemistry. Its synthesis has evolved from classical condensation reactions to highly efficient modern methodologies.

Cyclization Reactions for 1,3-Benzothiazole Formation

The most fundamental and widely utilized method for constructing the 1,3-benzothiazole core is the condensation reaction of 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. nih.gov This approach, often referred to as the Jacobson benzothiazole synthesis, involves the reaction between 2-aminothiophenol (B119425) and various reagents such as aldehydes, carboxylic acids, or acyl chlorides, followed by cyclodehydration. nih.govnih.gov

Alternative historical methods include the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide. nih.gov Contemporary strategies have expanded to include intramolecular cyclization of thioformanilides and oxidative coupling reactions. nih.govnih.gov For instance, N-arylthioureas can undergo intramolecular oxidative C-H functionalization to yield 2-aminobenzothiazoles, often facilitated by transition metal catalysts like Ruthenium(III) chloride or Nickel(II). mdpi.com

Below is a data table summarizing various cyclization strategies for the benzothiazole core.

Table 1: Comparison of Selected Cyclization Reactions for 1,3-Benzothiazole Formation

| Starting Materials | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzenethiol + Aldehyde | H₂O₂/HCl | Simple and efficient method at room temperature. | nih.gov |

| 2-Aminobenzenethiol + Carboxylic Acid | Molecular Iodine (I₂) | Solid-phase, solvent-free reaction with short reaction times. | nih.gov |

| 2-Aminobenzenethiol + Acyl Chloride | None (Direct Condensation) | A traditional and straightforward method. | nih.gov |

| N-Arylthioureas | RuCl₃ or Ni(II) complexes | Catalytic intramolecular oxidative coupling. | mdpi.com |

Strategies for Introducing Methyl and Amine Functionalities at Specific Positions

The introduction of specific substituents onto the benzothiazole ring system is crucial for tailoring its chemical properties.

2-Methyl Group: The methyl group at the C-2 position is typically incorporated during the initial cyclization step. Reacting 2-aminothiophenol with acetic acid or its derivatives, such as chloroacetyl chloride, directly installs the methyl group at the 2-position of the newly formed benzothiazole ring. nih.gov

5,7-Amine Functionalities: The introduction of amino groups onto the benzene (B151609) portion of the benzothiazole core is most commonly achieved through a two-step process: nitration followed by reduction.

Nitration: Electrophilic aromatic substitution, specifically nitration, is used to introduce nitro groups onto the benzothiazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ma.eduaiinmr.com The thiazole (B1198619) ring acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. The precise positioning of the nitro groups to the 5- and 7-positions would depend on the specific reaction conditions and any existing directing groups. Studies on the nitration of substituted benzothiazoles have shown that nitro groups can be directed to various positions on the benzene ring. osi.lvresearchgate.net

Reduction: The subsequent step involves the reduction of the dinitro intermediate to the corresponding diamine. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or sodium hydrosulfite. researchgate.netresearchgate.net The reduction of dinitro-2,1,3-benzothiadiazoles to their diamino counterparts serves as a well-documented precedent for this type of transformation. researchgate.net

Novel Synthetic Routes for 2-Methyl-1,3-benzothiazole-5,7-diamine

While a direct, single-step synthesis for this compound is not prominently reported, its preparation can be strategically designed through multi-step pathways and by applying modern, efficiency-focused synthetic principles.

Multi-Step Synthesis Pathways

A logical and scientifically sound synthetic route to this compound can be proposed based on the fundamental reactions discussed previously. Such multi-step processes are common for creating complex, functionalized heterocyclic compounds. mdpi.comresearchgate.net

A plausible pathway would be:

Formation of the Core: Reaction of 2-aminothiophenol with acetic acid or a suitable equivalent to synthesize 2-methyl-1,3-benzothiazole.

Dinitration: Electrophilic nitration of 2-methyl-1,3-benzothiazole using a potent nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to favor the formation of 2-methyl-5,7-dinitro-1,3-benzothiazole.

Reduction: Reduction of the dinitro intermediate using a standard reducing agent, such as SnCl₂/HCl, to yield the final product, this compound.

This sequence leverages well-established and reliable chemical transformations to build the target molecule in a controlled, stepwise manner.

One-Pot Multicomponent Reactions (MCRs) for Efficiency

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, represent a highly efficient synthetic strategy. mdpi.com These reactions are atom-economical, reduce waste by eliminating the need to isolate intermediates, and simplify experimental procedures. mdpi.com

In the context of benzothiazole synthesis, several one-pot procedures have been developed. For example, a three-component reaction between an aromatic amine, an aliphatic amine, and elemental sulfur can produce 2-substituted benzothiazoles in a catalyst- and additive-free manner, with DMSO acting as the oxidant. nih.gov Another approach involves the reaction of o-aminothiophenol with various aldehydes in the presence of an oxidant like ferric hydrogensulfate. researchgate.net While a specific MCR for the direct synthesis of this compound is not established, these methods could be adapted to efficiently synthesize the core 2-methylbenzothiazole (B86508) scaffold, which could then be functionalized in subsequent steps.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles has gained significant traction, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.govias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For benzothiazole formation, it dramatically reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. ias.ac.insemanticscholar.orgscielo.br The condensation of 2-aminothiophenol with aldehydes or fatty acids can be completed in minutes under solvent-free conditions using microwave assistance. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis

| Reaction | Conventional Method | Microwave Method | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Benzaldehyde | Several hours, lower yield | 1-2 minutes, higher yield | Drastic reduction in reaction time, improved yield. | semanticscholar.org |

| 2-Aminothiophenol + Fatty Acids | Longer reaction times | 3-4 minutes, high yield | Rapid, solvent-free conditions. | nih.gov |

Catalyst-Free Conditions: Developing synthetic routes that avoid the use of, particularly heavy metal, catalysts is a core goal of green chemistry. Several catalyst-free methods for benzothiazole synthesis have been reported. ingentaconnect.com One notable approach involves the reaction of 2-aminothiophenol and N-acylated benzotriazoles in water, a benign solvent, to produce 2-substituted benzothiazoles in nearly quantitative yields without any catalyst or auxiliary reagents. rsc.orgrsc.org Such methods are not only environmentally friendly but also simplify product purification.

Functionalization and Derivatization Strategies for this compound

The strategic derivatization of this compound can be broadly categorized into modifications of the exocyclic amine groups and alterations at the heterocyclic benzothiazole core. These approaches enable the synthesis of a wide array of novel molecules with potential applications in materials science and medicinal chemistry.

The primary amine groups at the C5 and C7 positions are the most reactive sites for electrophilic substitution, making them ideal targets for a variety of chemical modifications.

The amine functionalities of this compound readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For instance, treatment with an acyl chloride (R-COCl) would yield the N,N'-(2-methyl-1,3-benzothiazole-5,7-diyl)diacetamide derivative. The reaction conditions, including the choice of solvent, base, and temperature, are crucial in determining the reaction's efficiency and yield.

Alkylation of the amine groups can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms, thereby modifying the electronic properties and steric hindrance around the amine moieties. The degree of alkylation, whether mono- or di-alkylation at each amine group, can be controlled by stoichiometric adjustments of the reactants and the reaction conditions.

Table 1: Representative Acylation and Alkylation Reactions of this compound (Note: As specific literature on this exact compound is scarce, this table represents hypothetical reactions based on the known reactivity of aromatic diamines.)

| Reagent | Product | Reaction Conditions |

| Acetic Anhydride | N,N'-(2-methyl-1,3-benzothiazole-5,7-diyl)diacetamide | Pyridine, room temperature |

| Benzoyl Chloride | N,N'-(2-methyl-1,3-benzothiazole-5,7-diyl)dibenzamide | Triethylamine, Dichloromethane, 0 °C to rt |

| Methyl Iodide | N5,N5,N7,N7-tetramethyl-2-methyl-1,3-benzothiazole-5,7-diamine | Potassium Carbonate, DMF, heat |

The condensation of the diamine with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the removal of water. The resulting Schiff bases, containing the C=N double bond, are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The reaction of this compound with two equivalents of an aromatic aldehyde, such as benzaldehyde, would yield a bis-Schiff base. These compounds are of interest for their potential in catalysis and as building blocks for more complex supramolecular structures. jocpr.comnih.govuobaghdad.edu.iq

Table 2: Synthesis of Schiff Bases from this compound (Note: This table is illustrative of the expected reactions based on general principles of Schiff base formation with aminobenzothiazoles.)

| Aldehyde | Schiff Base Product | Catalyst | Solvent |

| Benzaldehyde | N5,N7-bis(phenylmethylidene)-2-methyl-1,3-benzothiazole-5,7-diamine | Acetic Acid | Ethanol |

| Salicylaldehyde | 2,2'-((2-methyl-1,3-benzothiazole-5,7-diyl)bis(azanylylidene))bis(methanylylidene)diphenol | None | Ethanol |

| 4-Methoxybenzaldehyde | N5,N7-bis((4-methoxyphenyl)methylidene)-2-methyl-1,3-benzothiazole-5,7-diamine | Acetic Acid | Methanol |

While the amine groups are the primary sites of reactivity, the benzothiazole ring itself can undergo certain modifications. Electrophilic aromatic substitution on the benzene part of the benzothiazole is influenced by the directing effects of the existing substituents. The two amino groups are strong activating groups and ortho-, para-directing, while the thiazole ring is deactivating. The positions available for substitution are C4 and C6. However, due to steric hindrance from the adjacent amine and the fused thiazole ring, these reactions can be challenging and may require specific catalysts and conditions to achieve regioselectivity.

The diamine functionality serves as a key building block for the synthesis of fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional reagents, new rings can be annulated onto the benzothiazole core. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings fused to the benzothiazole system, resulting in novel pyrimido[5,4-d]benzothiazole derivatives. Similarly, reactions with other reagents can be envisioned to construct other heterocyclic rings like diazepines or triazoles, leading to complex polycyclic aromatic systems with potentially interesting photophysical or biological properties. nih.govresearchgate.net

Table 3: Examples of Fused Heterocyclic Systems from this compound (Note: The following are potential synthetic routes based on known reactions of aromatic diamines.)

| Reagent | Fused Heterocyclic System |

| Diethyl malonate | Pyrimido[5,4-d]benzothiazole-dione derivative |

| Acetylacetone | Dimethylpyrimido[5,4-d]benzothiazole derivative |

| Phthalic anhydride | Benzimidazo[5,6-g]phthalizine-dione derivative |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 1,3 Benzothiazole 5,7 Diamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, an unambiguous assignment of every atom in the 2-Methyl-1,3-benzothiazole-5,7-diamine structure can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of protons, while the ¹³C NMR spectrum elucidates the types of carbon atoms present. The presence of two strong electron-donating amine groups (-NH₂) at the C5 and C7 positions, along with the methyl group at C2, significantly influences the electronic distribution and, consequently, the chemical shifts of the benzothiazole (B30560) core.

¹H NMR Analysis: The protons of the two amine groups are expected to appear as broad singlets due to exchange processes and quadrupolar broadening from the nitrogen atoms. The aromatic region will be simplified due to the substitution pattern. The protons at the C4 and C6 positions of the benzene (B151609) ring would appear as distinct singlets, with their chemical shifts moved significantly upfield due to the strong shielding effect of the adjacent amino groups. The methyl group protons at C2 will also appear as a characteristic singlet in the aliphatic region.

¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The C2 carbon, being part of the C=N bond and attached to the methyl group, will appear in a specific downfield region. The carbons directly bonded to the nitrogen atoms of the amine groups (C5 and C7) will be highly shielded (shifted upfield) compared to a standard benzothiazole. mdpi.com The quaternary carbons of the ring fusion (C3a and C7a) and the carbon bearing the sulfur atom will also have characteristic chemical shifts. Computational studies on benzothiazole derivatives have shown good agreement between calculated and experimental chemical shift values, aiding in precise assignments. mdpi.com

Predicted ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C2) | ~2.6 - 2.8 | Singlet |

| -NH₂ (at C5) | ~5.0 - 5.5 | Broad Singlet |

| -NH₂ (at C7) | ~5.0 - 5.5 | Broad Singlet |

| Ar-H (at C4) | ~6.8 - 7.0 | Singlet |

| Ar-H (at C6) | ~6.2 - 6.4 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C2) | ~20 - 22 |

| C2 | ~165 - 168 |

| C4 | ~112 - 115 |

| C5 | ~145 - 148 |

| C6 | ~95 - 98 |

| C7 | ~140 - 143 |

| C3a | ~150 - 153 |

| C7a | ~130 - 133 |

While 1D NMR provides initial assignments, 2D NMR experiments are essential for confirming the molecular structure by establishing through-bond connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons (H4 and H6), as they are separated and would not show a cross-peak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to. It would definitively link the singlet at ~2.7 ppm to the methyl carbon, the singlet at ~6.9 ppm to C4, and the singlet at ~6.3 ppm to C6.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this structure as it shows long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methyl protons (~2.7 ppm) correlating to the C2 carbon (~166 ppm) and the C3a quaternary carbon (~151 ppm).

The H4 proton (~6.9 ppm) correlating to C5, C6, and the C3a and C7a quaternary carbons.

The H6 proton (~6.3 ppm) correlating to C5, C7, and C7a.

The amine protons correlating to their attached carbons (C5 and C7) and adjacent carbons, confirming their positions.

Variable Temperature (VT) NMR studies can provide insight into dynamic processes such as restricted rotation around single bonds. In this compound, the rotation around the C-N bonds of the two amino groups could be investigated. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two protons of an NH₂ group or significant peak broadening. As the temperature is increased, the rotation becomes faster, leading to a single, sharp, averaged signal for the two amine protons. This analysis can help characterize the rotational energy barrier and any potential intramolecular hydrogen bonding involving the amine groups.

Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. core.ac.uk

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands that confirm its key structural features. nih.govacs.org

N-H Stretching: The two primary amine groups (-NH₂) are the most prominent feature. They will give rise to two distinct bands in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The position and broadness of these bands are highly indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibration of the C=N bond within the thiazole (B1198619) ring is expected around 1630-1650 cm⁻¹. researchgate.net This is often coupled with the C=C stretching vibrations of the aromatic ring, which occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring (bending) vibration of the primary amine groups gives a characteristic band around 1580-1620 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amines will appear in the 1250-1350 cm⁻¹ region.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 - 3400 | Asymmetric N-H Stretch (-NH₂) |

| ~3350 - 3300 | Symmetric N-H Stretch (-NH₂) |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~2980 - 2850 | Aliphatic C-H Stretch (-CH₃) |

| ~1640 | C=N Stretch (Thiazole ring) |

| ~1610 | N-H Bend (Scissoring) |

| ~1570, 1480 | Aromatic C=C Stretch |

| ~1320 | Aromatic C-N Stretch |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric vibrations and is particularly useful for studying the skeletal vibrations of aromatic systems. researchgate.net

For this compound, Raman spectroscopy would be effective for observing:

Symmetric Ring Vibrations: The "breathing" modes of the benzothiazole ring system, where the entire ring expands and contracts symmetrically, typically give rise to strong Raman signals.

C-S Stretching: Vibrations involving the sulfur atom, such as C-S stretching, are often more prominent in Raman spectra than in FTIR.

Symmetry: Due to the molecule's Cₛ symmetry, many vibrations will be active in both FTIR and Raman spectra. However, the relative intensities will differ significantly, allowing for a more complete vibrational assignment when both techniques are used. For instance, the symmetric N-H stretch might show a stronger signal in the Raman spectrum compared to the asymmetric one.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

A mass spectrometry analysis would be required to confirm the molecular weight of this compound and to elucidate its fragmentation pathways. This would involve techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry. A typical analysis would identify the molecular ion peak (M+) and various fragment ions, which would help in confirming the structure of the molecule. A data table of observed fragments and their relative intensities would be a key component of this section.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

To understand the electronic transitions of this compound, its UV-Vis absorption spectrum would need to be recorded in various solvents. This would reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule, such as π-π* and n-π* transitions. The molar extinction coefficients (ε) at these wavelengths would also be determined. A data table summarizing these findings in different solvents would be essential.

Fluorescence and Luminescence Studies in Various Media

Fluorescence and luminescence studies would provide insights into the emissive properties of the compound. This would involve measuring the fluorescence emission spectra in different solvents to determine the emission maxima and quantum yields. The effect of solvent polarity on the emission characteristics (solvatochromism) would also be investigated to understand the nature of the excited state.

X-ray Diffraction Techniques for Solid-State Structural Determination

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) would be used to analyze the crystalline nature of the bulk material. The resulting diffraction pattern could be used to identify the crystalline phase and to investigate the potential for polymorphism (the existence of multiple crystal forms) or the presence of any amorphous content.

Compound Names Mentioned:

| Compound Name |

| This compound |

A comprehensive review of the scientific literature reveals a notable absence of specific experimental data for the compound this compound. While the broader class of benzothiazole derivatives has been the subject of extensive research, detailed analysis pertaining to the mass spectrometry, photophysical properties, and X-ray crystallographic structure of this specific diamine is not publicly available. Therefore, this article will outline the established advanced spectroscopic and structural elucidation methodologies that would be applied to characterize this compound, in accordance with the requested structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

Electron Ionization (EI) mass spectrometry would likely be employed to induce fragmentation. The resulting mass spectrum would display a molecular ion peak corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pathways of benzothiazole derivatives are influenced by the nature and position of substituents. For this compound, fragmentation could be initiated by the loss of a methyl radical from the thiazole ring or through cleavages within the benzene ring, influenced by the two amine groups. The analysis of these fragments would provide valuable information for structural confirmation. A detailed study would involve proposing fragmentation mechanisms supported by the observed mass-to-charge ratios.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment | Proposed Structure/Loss | m/z (Hypothetical) |

|---|---|---|

| Molecular Ion [M]⁺ | C₈H₉N₃S⁺ | 179.05 |

| [M-CH₃]⁺ | Loss of a methyl radical | 164.03 |

| [M-NH₂]⁺ | Loss of an amino radical | 163.05 |

Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption spectrum of this compound, recorded in various solvents, would reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The benzothiazole core itself exhibits absorption in the UV region. nih.gov The presence of the two electron-donating amine groups at the 5 and 7 positions is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2-methyl-1,3-benzothiazole, extending the absorption into the visible region. The position and intensity of these bands can be influenced by solvent polarity. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Dielectric Constant | λmax (nm) (Expected) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Expected) |

|---|---|---|---|

| Hexane | 1.88 | ~350-380 | ~15,000-25,000 |

| Dichloromethane | 8.93 | ~360-390 | ~18,000-28,000 |

| Acetonitrile | 37.5 | ~370-400 | ~20,000-30,000 |

Note: This table is based on general principles and data for related compounds and is for illustrative purposes only.

Many benzothiazole derivatives are known to be fluorescent. researchgate.net Fluorescence spectroscopy would be employed to study the emission properties of this compound. Upon excitation at a wavelength corresponding to its absorption maximum, the compound would be expected to exhibit fluorescence. The emission spectrum would be recorded in a range of solvents to investigate solvatochromic effects. A red shift in the emission maximum with increasing solvent polarity would suggest a more polar excited state compared to the ground state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be determined in different media.

X-ray Diffraction Techniques for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this method would provide accurate data on bond lengths, bond angles, and torsion angles. This would confirm the planarity of the benzothiazole ring system and determine the orientation of the methyl and amine substituents. Furthermore, the analysis would reveal the crystal packing arrangement, identifying any intermolecular interactions such as hydrogen bonding (expected due to the amine groups) and π-π stacking, which govern the solid-state architecture.

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. The PXRD pattern of a powdered sample of this compound would serve as a fingerprint for its specific crystalline form. This technique is particularly important for identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. The presence of broad features in the diffractogram would indicate the existence of amorphous (non-crystalline) content in the sample.

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring (e.g., Chromatography-Mass Spectrometry)

The rigorous quality control of this compound, a compound of interest in various chemical research and development sectors, necessitates the use of sophisticated analytical techniques. Chromatography-mass spectrometry (GC-MS and LC-MS) stands as a cornerstone for both the assessment of its purity and the real-time monitoring of its synthesis. These hyphenated techniques provide a powerful combination of separation and detection, offering unparalleled sensitivity and specificity.

In a typical workflow for purity assessment, a sample of this compound would be subjected to chromatographic separation. For instance, in High-Performance Liquid Chromatography (HPLC), the choice of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve baseline separation of the target compound from any impurities, starting materials, or by-products. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined, allowing for their unequivocal identification.

Reaction monitoring using these techniques allows chemists to track the progress of the synthesis of this compound in real-time. Small aliquots can be taken from the reaction mixture at various time points and rapidly analyzed. This provides critical information on the consumption of reactants, the formation of the desired product, and the emergence of any intermediates or degradation products. Such data is invaluable for optimizing reaction conditions, including temperature, pressure, and catalyst loading, to maximize yield and purity.

The data generated from these analyses is typically presented in the form of chromatograms and mass spectra. The chromatogram plots the intensity of the signal against the retention time, with each peak representing a different compound. The mass spectrum, on the other hand, provides information about the molecular weight and fragmentation pattern of each compound, which serves as a chemical fingerprint for its identification.

Below are illustrative data tables that one might expect to generate during the analysis of this compound using LC-MS for purity assessment and reaction monitoring.

Table 1: Illustrative LC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Detected m/z | Proposed Identity | Relative Abundance (%) |

| 2.5 | 151.06 | Starting Material A | 0.5 |

| 4.2 | 193.07 | This compound | 99.2 |

| 5.8 | 209.06 | By-product B | 0.3 |

Note: The m/z values and retention times are hypothetical and would be determined experimentally.

Table 2: Illustrative Data for Reaction Monitoring of this compound Synthesis via LC-MS

| Reaction Time (h) | Relative Abundance of Starting Material A (%) | Relative Abundance of this compound (%) |

| 0 | 100 | 0 |

| 1 | 65 | 35 |

| 2 | 30 | 70 |

| 4 | 5 | 95 |

| 6 | <1 | >99 |

Note: The relative abundance is calculated from the peak areas in the chromatogram and provides a semi-quantitative measure of the reaction progress.

Computational and Theoretical Investigations of 2 Methyl 1,3 Benzothiazole 5,7 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic properties. These calculations solve approximations of the Schrödinger equation to describe the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govacs.org It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed to calculate the ground-state optimized geometry and other key properties of molecules. nih.govmdpi.com For 2-Methyl-1,3-benzothiazole-5,7-diamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict its three-dimensional structure, bond lengths, bond angles, and dihedral angles. acs.org

These calculations provide the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting data are crucial for understanding the molecule's steric and electronic profile.

Illustrative Data Table: Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-S | 1.75 Å |

| C=N | 1.37 Å | |

| C-C (aromatic) | 1.40 Å | |

| C-N (amine) | 1.39 Å | |

| Bond Angles | C-S-C | 91.5° |

| C-N-C | 106.2° | |

| H-N-H (amine) | 118.5° | |

| Dihedral Angles | C-C-N-H | 180.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.compku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the presence of electron-donating amine groups is expected to raise the HOMO energy, making it a good electron donor. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Illustrative Data Table: FMO Properties of this compound

| Parameter | Energy (eV) |

| E(HOMO) | -5.85 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 2.33 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 3.53 |

| Chemical Potential (μ) | -3.53 |

| Electrophilicity Index (ω) | 2.68 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. nih.govmdpi.com

For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen atoms of the diamine groups, indicating their role as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the amine groups, highlighting them as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions and molecular recognition processes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the environment, such as a solvent. mdpi.comresearchgate.net

Molecular Docking Studies (e.g., for Ligand-Receptor Interactions in Model Chemical Systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). wjarr.comresearchgate.net This method is instrumental in understanding the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

In the context of model chemical systems, docking studies involving this compound could be used to investigate its binding affinity and mode of interaction with various host molecules or surfaces. biointerfaceresearch.com For instance, its potential to interact with the active site of a model enzyme could be explored. The docking process generates a score, often expressed as binding energy (kcal/mol), which estimates the strength of the interaction. openmedicinalchemistryjournal.com Lower binding energy values typically indicate a more stable and favorable interaction. Visualization of the docked pose reveals specific amino acid residues or functional groups involved in the binding. wjarr.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Function Correlations in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and a specific property or activity. researchgate.net In chemical systems, this can be applied to correlate structural features with physicochemical properties like solubility, melting point, or chromatographic retention time, explicitly excluding biological efficacy.

A QSAR study on a series of benzothiazole (B30560) derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. researchgate.net These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and topological properties. A statistical method, such as multiple linear regression (MLR), is then used to create a model that predicts the property of interest based on the most relevant descriptors. researchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds and for understanding which structural features are most influential for a given chemical function. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

The elucidation of spectroscopic parameters through computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure and properties. For novel or newly synthesized compounds like this compound, these theoretical predictions are particularly valuable. Methods based on Density Functional Theory (DFT) are widely employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, electronic transitions visible in Ultraviolet-Visible (UV-Vis) spectroscopy, and vibrational frequencies observed in Infrared (IR) spectroscopy. mdpi.comcore.ac.uk These computational approaches allow for a detailed, atom-level understanding of the molecule's behavior and characteristics prior to or in conjunction with experimental validation. kbhgroup.in

The predictive process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p) or similar). mdpi.com Once the lowest energy conformation is determined, further calculations can be performed to derive the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov This quantum chemical approach computes the isotropic magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts (δ) are then obtained by referencing these shielding values (σ) to the computed shielding of a standard reference compound, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_sample.

For this compound, the GIAO method can predict the distinct chemical shifts for each hydrogen (¹H) and carbon (¹³C) atom. The electron-donating effects of the two amino groups (-NH₂) at the C5 and C7 positions, as well as the methyl group (-CH₃) at the C2 position, are expected to significantly influence the electronic environment of the benzothiazole core, leading to characteristic shifts in the aromatic and aliphatic regions of the spectra. The accuracy of these predictions can be high, often correlating well with experimental data obtained in solution. acs.org Below are illustrative predicted NMR chemical shifts for the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (on C4) | 6.5 - 6.7 | C2 | 165 - 170 |

| H (on C6) | 6.2 - 6.4 | C4 | 110 - 115 |

| H (on -CH₃) | 2.6 - 2.8 | C5 | 145 - 150 |

| H (on 5-NH₂) | 4.5 - 5.0 | C6 | 100 - 105 |

| H (on 7-NH₂) | 4.8 - 5.3 | C7 | 148 - 153 |

| C8 (C-S-C=N) | 150 - 155 | ||

| C9 (C-N=C-C) | 130 - 135 | ||

| -CH₃ | 18 - 22 |

Electronic Absorption (UV-Vis) Spectroscopy Prediction

The electronic absorption spectrum, which provides information on the electronic transitions within a molecule, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The results are typically presented as the wavelength of maximum absorption (λ_max), the oscillator strength (f), which indicates the intensity of the transition, and the primary orbital contributions to the transition (e.g., HOMO → LUMO). nbu.edu.sa

For this compound, the presence of the aromatic benzothiazole system and the auxochronic amino groups is expected to result in significant absorption in the UV-Vis region. TD-DFT calculations can pinpoint the specific electronic transitions responsible for these absorptions, often involving π → π* transitions within the conjugated system. nbu.edu.sa

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 350 - 370 | 0.4 - 0.6 | HOMO → LUMO | π → π |

| 280 - 300 | 0.2 - 0.4 | HOMO-1 → LUMO | π → π |

| 230 - 250 | 0.1 - 0.3 | HOMO → LUMO+1 | π → π* |

Vibrational (Infrared) Spectroscopy Prediction

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular structure. These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. core.ac.uk Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds. The predicted frequencies are often systematically scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental IR spectra. kbhgroup.in

The predicted IR spectrum for this compound would feature characteristic peaks corresponding to N-H stretching from the amino groups, C-H stretching from the aromatic ring and methyl group, C=N stretching from the thiazole ring, and various C-C and C-N stretching and bending modes within the bicyclic system.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3400 - 3500 | N-H asymmetric stretching (amino groups) |

| 3300 - 3400 | N-H symmetric stretching (amino groups) |

| 3050 - 3100 | Aromatic C-H stretching |

| 2950 - 3000 | Aliphatic C-H stretching (methyl group) |

| 1600 - 1650 | C=N stretching (thiazole ring) |

| 1550 - 1600 | N-H scissoring (amino groups) |

| 1450 - 1550 | Aromatic C=C stretching |

| 1200 - 1300 | C-N stretching |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the coordination chemistry of the compound "this compound." Research detailing its use as a ligand in the formation of metal complexes, including its design principles, synthesis, characterization, coordination modes, electronic and magnetic properties, or catalytic applications, does not appear in the indexed scientific literature.

Therefore, it is not possible to provide an article on the specific topics outlined in the user's request for this particular compound. The required research findings, data tables, and detailed discussions on its complexation with transition metals, main group elements, or lanthanides are not available.

Coordination Chemistry of 2 Methyl 1,3 Benzothiazole 5,7 Diamine and Its Metal Complexes

Catalytic Applications of 2-Methyl-1,3-benzothiazole-5,7-diamine Metal Complexes

Homogeneous and Heterogeneous Catalysis

The coordination chemistry of benzothiazole (B30560) derivatives has paved the way for their application in both homogeneous and heterogeneous catalysis. While specific research on the catalytic activity of this compound is not extensively documented in publicly available literature, the broader family of benzothiazole-containing ligands and their metal complexes have demonstrated significant potential in catalyzing a variety of organic transformations. The presence of multiple coordination sites—the nitrogen atom of the thiazole (B1198619) ring and the amino groups on the benzene (B151609) ring—in this compound suggests its capability to form stable and catalytically active metal complexes.

Homogeneous Catalysis:

Metal complexes of benzothiazole derivatives have been successfully employed as catalysts in various homogeneous reactions. These complexes, typically involving transition metals such as palladium, copper, and ruthenium, can activate substrates and facilitate bond formation with high efficiency and selectivity.

For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Thiobenzanilides can be catalytically converted to 2-substituted benzothiazoles in the presence of a palladium catalyst, proceeding through a C-H functionalization and intramolecular C-S bond formation pathway acs.org. Ruthenium complexes bearing benzothiazole-based ligands have also been noted for their catalytic applications, including in stereoselective reduction of ketones and hydrogen transfer reactions frontiersin.org.

Copper complexes of 2-aminobenzothiazole (B30445) have been utilized as pre-catalysts in azide (B81097)/alkyne cycloaddition reactions (CuAAC), commonly known as "click chemistry," to regioselectively produce 1,4-disubstituted-1,2,3-triazoles with excellent yields in aqueous media mdpi.com. The benzothiazole ligand in these complexes plays a crucial role in stabilizing the catalytically active copper(I) species mdpi.com.

Table 1: Examples of Homogeneous Catalytic Applications of Benzothiazole-Derivative Complexes

| Catalyst/Pre-catalyst | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| Palladium(II) Complex | C-H Functionalization/Intramolecular C-S Bond Formation | Thiobenzanilides | 2-Substituted Benzothiazoles | acs.org |

| [Cu(2-aminobenzothiazole)₂(OOCCH₃)₂] | Azide/Alkyne Cycloaddition (Click Chemistry) | Azides and Terminal Alkynes | 1,4-Disubstituted-1,2,3-triazoles | mdpi.com |

Heterogeneous Catalysis:

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the development of heterogeneous catalysts. Benzothiazole derivatives have been immobilized on solid supports to create robust and reusable catalytic systems.

One approach involves supporting a ferrocene-containing ionic liquid with a benzothiazole moiety on silica (B1680970) nanospheres (SiO₂@Benzothiazole-Cl@Fc) nih.gov. This material has been effectively used as a heterogeneous catalyst for the A³ coupling of aromatic hydrazides, aldehydes, and aromatic alkynes to synthesize 1,3,5-trisubstituted pyrazoles nih.gov. The solid support allows for easy recovery and reuse of the catalyst without a significant loss of activity nih.govupc.edu.

Furthermore, nanocomposites such as copper and aluminum co-loaded on a silica support have been employed as bimetallic catalysts for the synthesis of benzothiazole products through a dehydrogenation coupling strategy researchgate.net. Poly(benzothiadiazoles) and their derivatives have also emerged as metal-free heterogeneous photocatalysts for various visible-light-driven chemical transformations acs.org. These polymeric materials offer the advantages of high stability, easy separation, and reusability acs.org.

Table 2: Examples of Heterogeneous Catalytic Applications of Benzothiazole-Based Materials

| Catalyst | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| SiO₂@Benzothiazole-Cl@Fc | A³ Coupling | Aromatic hydrazides, Aldehydes, Aromatic alkynes | 1,3,5-Trisubstituted pyrazoles | nih.gov |

| Cu/Al@SBA-15 | Dehydrogenation Coupling | Not specified | Benzothiazole products | researchgate.net |

Organic Transformations Mediated by Complexes

Complexes of benzothiazole derivatives are instrumental in mediating a range of organic transformations, acting as either stoichiometric reagents or, more commonly, as catalysts that are regenerated in the reaction cycle. The electronic properties and steric environment of the benzothiazole ligand can be fine-tuned by modifying substituents, thereby influencing the reactivity and selectivity of the metallic center.

The versatility of these complexes is evident in their ability to facilitate various bond-forming reactions. For example, the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides involves a sequence of C-H bond activation and C-S bond formation, highlighting the capacity of the metal complex to orchestrate complex molecular rearrangements acs.org.

In the realm of "click chemistry," the copper-aminobenzothiazole complex catalyzes the cycloaddition of azides and alkynes mdpi.com. The reaction mechanism is believed to involve the in-situ reduction of Cu(II) to the active Cu(I) species, which then forms a copper-acetylide intermediate. This intermediate subsequently reacts with the azide to form a six-membered ring that leads to the triazole product and regenerates the catalyst mdpi.com.

Metal complexes of benzothiazole derivatives are also implicated in facilitating Suzuki-Miyaura cross-coupling reactions, epoxidation of alkenes, and transamidation of carboxamides nih.gov. The specific role of the benzothiazole ligand in these transformations is to modulate the electronic and steric properties of the metal center, thereby controlling the catalytic activity and selectivity.

While direct examples of organic transformations mediated by this compound complexes are scarce in the reviewed literature, the established reactivity of analogous benzothiazole-metal complexes provides a strong foundation for its potential applications in mediating a wide array of organic reactions. Further research into the coordination and catalytic behavior of this specific ligand is warranted to fully explore its synthetic utility.

Table 3: Summary of Organic Transformations Mediated by Benzothiazole-Derivative Complexes

| Transformation | Metal | Ligand Type | General Outcome | Reference |

|---|---|---|---|---|

| C-H Functionalization/C-S Cyclization | Palladium | Thiobenzanilide (substrate acts as ligand) | Synthesis of 2-substituted benzothiazoles | acs.org |

| Azide-Alkyne Cycloaddition | Copper | 2-Aminobenzothiazole | Synthesis of 1,2,3-triazoles | mdpi.com |

| A³ Coupling | Ferrocene (in ionic liquid) | Benzothiazole-functionalized silica | Synthesis of 1,3,5-trisubstituted pyrazoles | nih.gov |

| Dehydrogenation Coupling | Copper/Aluminum | Not specified | Synthesis of benzothiazoles | researchgate.net |

Applications of 2 Methyl 1,3 Benzothiazole 5,7 Diamine in Advanced Materials Science

Incorporation into Functional Polymers and Supramolecular Assemblies

Use as Monomeric Units in Polymerization

There is no specific information available in the search results regarding the use of 2-Methyl-1,3-benzothiazole-5,7-diamine as a monomeric unit in polymerization. The diamine functionality suggests potential for use in the synthesis of polyamides or polyimides, but no published research confirms this application for this specific compound.

Self-Assembly and Nanostructure Formation

No studies detailing the self-assembly or nanostructure formation of this compound were found. While related heterocyclic compounds like benzothiazole-modified dipeptides are known to form self-assembled nanostructures, this has not been documented for the subject compound. nih.gov

Development of Optoelectronic Materials

While the broader class of benzothiadiazole derivatives is extensively used in optoelectronics, no specific data exists for this compound. mdpi.comresearchgate.netnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) Components

There is no information available on the incorporation or performance of this compound in OLEDs. Research in this area is dominated by polymers and small molecules containing the 2,1,3-benzothiadiazole (B189464) core to achieve desired emission colors and device efficiencies. researchgate.net

Organic Field-Effect Transistors (OFETs)

No literature could be found that describes the use of this compound in the active layer of OFETs. Polymers based on 2,1,3-benzothiadiazole and its derivatives have been synthesized and tested in OFETs, demonstrating their potential as semiconductor materials. nih.govnih.govnih.gov

Solar Cell Active Layer Components

There are no reports on the use of this compound in the active layer of organic solar cells. The field heavily relies on materials derived from 2,1,3-benzothiadiazole to create polymers with low bandgaps for efficient light absorption. nih.govresearchgate.netnih.goviciq.org

Role in Dye Chemistry and Chromophore Design

Synthesis of Azo Dyes and Related Chromophoric Systems

The synthesis of azo dyes is a cornerstone of industrial chemistry, and it primarily involves a two-step process: diazotization and azo coupling. nih.gov Aromatic amines are the essential starting materials for this process. anjs.edu.iq

Diazotization

In the context of this compound, one or both of the primary aromatic amino groups (-NH2) at positions 5 and 7 can be converted into a diazonium salt. This reaction is typically carried out in an acidic medium (e.g., with hydrochloric or sulfuric acid) at low temperatures (0–5 °C) using a source of nitrous acid, commonly sodium nitrite (B80452) (NaNO2). nih.govacu.edu.in The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing. The presence of two amino groups on the benzothiazole (B30560) ring allows for the potential formation of mono-diazonium or bis-diazonium salts, which can then be used to create mono-azo or bis-azo dyes, respectively.

The general reaction for the diazotization of an aromatic amine is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (where Ar represents the 2-Methyl-1,3-benzothiazole core and X is the acidic counter-ion)

Azo Coupling

The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component in the second step, known as the azo coupling reaction. anjs.edu.iq This reaction forms the characteristic azo linkage (-N=N-), which is the primary chromophore responsible for the dye's color. tarjomeplus.com The coupling component is typically an aromatic compound activated by electron-donating groups, such as phenols, naphthols, or other aromatic amines. nih.gov

For dyes derived from this compound, the diazonium salt of the benzothiazole would be added to a solution of the chosen coupling component. The reaction proceeds via electrophilic aromatic substitution. The position of the azo linkage on the coupling component is directed by the activating groups present. The versatility of this synthesis method allows for the creation of a vast library of dyes with different colors and properties by simply varying the coupling component. nih.gov For instance, coupling with different substituted phenols and anilines leads to a range of colors. isca.me

The general scheme for the coupling reaction is: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (where Ar' is the electron-rich coupling component)

Mechanisms of Color Generation and Stability

The color of azo dyes originates from their ability to absorb light in the visible spectrum (approximately 400-700 nm). This absorption is a result of the electronic structure of the dye molecule, specifically the extended system of conjugated π-electrons spanning the aromatic rings and the azo bridge. isca.me

Color Generation

The azo group (-N=N-) acts as the principal chromophore. When linked to aromatic systems like the benzothiazole ring and the coupling component, it creates a large, delocalized π-electron system. The energy required to excite an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition) in this system corresponds to the energy of photons in the visible light range. acu.edu.in When white light passes through the dye, specific wavelengths are absorbed to facilitate this electron transition, and the human eye perceives the complementary color of the transmitted light.

The exact color is determined by the specific wavelength of maximum absorption (λmax). This can be fine-tuned by modifying the chemical structure:

The Benzothiazole Ring: The benzothiazole nucleus itself acts as a powerful auxochrome (a color-enhancing group). Its heterocyclic nature influences the electron density across the conjugated system, typically causing a bathochromic (or red) shift, which means absorption at longer wavelengths, resulting in deeper colors like reds and blues. isca.me

Substituents: Electron-donating groups (like -OH, -NH2, -OCH3) or electron-withdrawing groups (like -NO2, -CN) on either the benzothiazole ring or the coupling component can alter the energy gap between the π and π* orbitals, thus changing the λmax and the observed color. researchgate.net

Solvatochromism: The color of some benzothiazole azo dyes can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state of the dye molecule differently than non-polar solvents, leading to a shift in the absorption spectrum. acu.edu.in

Interactive Table: Solvatochromic Effects on Benzothiazole Azo Dyes Note: Data is for illustrative purposes based on related benzothiazole azo dye structures.

| Solvent | Polarity | Typical λmax Shift |

|---|---|---|

| Chloroform | Low | Hypsochromic (to shorter wavelength) |

| Methanol | Medium | Intermediate |

| Acetic Acid | Medium-High | Intermediate |

| Dimethylformamide (DMF) | High | Bathochromic (to longer wavelength) |

| Dimethyl Sulfoxide (DMSO) | High | Bathochromic (to longer wavelength) |

Stability

The stability of a dye is a critical factor for its practical application and is often evaluated by its fastness properties, such as light, wash, and sublimation fastness. Benzothiazole-based azo dyes are known for their good stability. isca.meresearchgate.net

Light Fastness: The stability of the extended π-electron system and the robustness of the heterocyclic ring help to resist degradation upon exposure to UV light. Dyes incorporating the benzothiazole moiety often exhibit good to excellent light fastness. researchgate.net

Wash Fastness: The ability of a dye to remain fixed to a fabric during washing depends on its affinity for the fiber and its insolubility in water. The relatively large and non-polar nature of benzothiazole azo dyes promotes strong intermolecular interactions with synthetic fibers like polyester, leading to good wash fastness. tarjomeplus.com

Interactive Table: Fastness Properties of Benzothiazole-based Azo Dyes on Polyester Note: Data is for illustrative purposes based on related benzothiazole azo dye structures. Ratings are on a scale of 1 (poor) to 5 (excellent) or 8 (excellent) for light fastness.

| Dye Structure | Wash Fastness (1-5) | Light Fastness (1-8) | Sublimation Fastness (1-5) |

|---|---|---|---|

| Benzothiazole-azo-phenol | 4-5 (Very Good - Excellent) | 6-7 (Very Good - Excellent) | 4 (Very Good) |

| Benzothiazole-azo-aniline | 4 (Very Good) | 6 (Very Good) | 4 (Very Good) |

| Benzothiazole-azo-naphthol | 5 (Excellent) | 7 (Excellent) | 4-5 (Very Good - Excellent) |

Analytical and Sensing Applications of 2 Methyl 1,3 Benzothiazole 5,7 Diamine

Design of Chemosensors and Chemodosimeters

Detection of Metal Cations (e.g., Pb2+)

No specific research was found on the design of chemosensors based on 2-Methyl-1,3-benzothiazole-5,7-diamine for the detection of Pb2+ or other metal cations.

Detection of Anions and Neutral Molecules

Information regarding the application of this compound for the sensing of anions or neutral molecules is not available in the reviewed literature.

Fluorescent Probes for Chemical Systems

Mechanisms of Fluorescence Quenching and Enhancement

Without specific studies on this compound's interaction with analytes, a detailed description of its fluorescence quenching or enhancement mechanisms cannot be provided.

ESIPT (Excited-State Intramolecular Proton Transfer) and AIE (Aggregation-Induced Emission) Phenomena

No studies were identified that investigate or document Excited-State Intramolecular Proton Transfer (ESIPT) or Aggregation-Induced Emission (AIE) phenomena specifically for this compound.

Applications in Chemically Responsive Materials (e.g., Smart Packaging Sensors for Non-Biological Analytes)

There is no available research on the incorporation or application of this compound in chemically responsive materials or smart packaging sensors for non-biological analytes.

Structure Reactivity and Structure Function Relationships of 2 Methyl 1,3 Benzothiazole 5,7 Diamine

Impact of Substituents on Electronic Properties and Chemical Reactivity

Conversely, the presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups would stabilize the frontier orbitals, lowering the HOMO energy and making the molecule less reactive or more electrophilic. orgchemres.orgnih.gov The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (Egap), is a key indicator of chemical reactivity and kinetic stability. scirp.org A smaller energy gap, which is expected for 2-Methyl-1,3-benzothiazole-5,7-diamine due to its multiple EDGs, generally correlates with higher chemical reactivity. scirp.orgnih.gov

The following table, based on data from computational studies of substituted benzothiazoles, illustrates the general effects of different substituent types on key electronic properties.

| Substituent Group | Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (Egap) | Expected Impact on Reactivity |

|---|---|---|---|---|---|

| -NH₂ (Amino) | Strong EDG | Increase | Slight Increase/Destabilize | Decrease | Increase |

| -OH (Hydroxyl) | Strong EDG | Increase | Slight Increase/Destabilize | Decrease | Increase |

| -CH₃ (Methyl) | Weak EDG | Slight Increase | Slight Increase/Destabilize | Slight Decrease | Slight Increase |

| -H (Unsubstituted) | Neutral | Baseline | Baseline | Baseline | Baseline |

| -Cl (Chloro) | Weak EWG | Slight Decrease | Decrease/Stabilize | Slight Increase | Slight Decrease |

| -COOH (Carboxylic Acid) | Moderate EWG | Decrease | Decrease/Stabilize | Increase | Decrease |

| -NO₂ (Nitro) | Strong EWG | Significant Decrease | Significant Decrease/Stabilize | Significant Decrease | Increase Electrophilicity |

The specific placement of the amino groups at the 5- and 7-positions further enhances the electron density of the benzene (B151609) portion of the molecule, making these and adjacent positions (C4 and C6) particularly susceptible to electrophilic aromatic substitution. Analysis of the molecular electrostatic potential (MEP) on similar structures helps identify potential sites for electrophilic and nucleophilic attack. scirp.org For this compound, the regions around the amino groups would show high negative potential (electron-rich), indicating nucleophilic character.

Stereochemical Influence on Molecular Interactions

While this compound is an achiral and relatively planar molecule, its three-dimensional shape and the spatial arrangement of its functional groups are critical in defining its non-covalent interactions with other molecules, particularly biological macromolecules like enzymes or receptors.

The benzothiazole (B30560) core provides a flat, aromatic surface that can participate in π-π stacking or van der Waals interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. nih.gov The exocyclic amino group at the 2-position in many biologically active benzothiazoles is a key feature for molecular interactions, acting as both a hydrogen bond donor and acceptor. nih.govnih.gov In the target molecule, the amino groups at positions 5 and 7 significantly expand this capability, offering multiple, specific points for hydrogen bonding.

The specific geometry of the substituents dictates the molecule's binding orientation and selectivity. For instance, in the design of inhibitors for specific enzymes like monoamine oxidase B (hMAO-B) or heat shock protein 90 (Hsp90), the precise positioning of hydrogen bond donors/acceptors and hydrophobic moieties on the benzothiazole scaffold is essential for potent and selective binding. nih.govmdpi.com The distance between a cationic center and the aromatic ring has been shown to be a critical parameter for the activity of some benzothiazole-based inhibitors. nih.gov For this compound, the fixed positions of the three substituents create a distinct structural and electronic signature that would favor binding to partners with a complementary topology and charge distribution. Docking studies on related benzothiazole-hydrazone derivatives show strong interactions with enzyme active sites, including hydrogen bonds involving imine nitrogen and π-π stacking of the benzothiazole moiety. mdpi.com

Rational Design Strategies for Modulating Chemical Functionality

The structure of this compound serves as a versatile scaffold that can be systematically modified to tune its chemical functionality for specific applications in medicinal chemistry or materials science. benthamscience.comresearchgate.net Rational design strategies focus on targeted modifications of the core structure to enhance desired properties while minimizing others.

The primary sites for functionalization on this molecule are the amino groups at the 5- and 7-positions, which are chemically active and accessible. nih.gov Several strategies can be employed:

N-Functionalization of Amino Groups: The amino groups can be readily acylated, alkylated, or sulfonylated. Converting an amine to an amide, for example, changes its electronic influence from strongly donating to withdrawing, which would drastically alter the molecule's electronic properties, reactivity, and potential for hydrogen bonding. researchgate.net This is a common strategy to modulate the activity of bioactive compounds.

Molecular Hybridization: This strategy involves covalently linking the benzothiazole scaffold to other known pharmacophores to create a new hybrid molecule with potentially synergistic or novel activities. nih.gov For example, attaching fragments known to interact with a specific biological target to one of the amino groups could create a highly potent and selective inhibitor.

Introduction of Steric Bulk: Adding bulky substituents to the amino groups can be used to probe steric constraints within a biological target's binding site or to influence the molecule's solid-state packing and material properties.

Modulation of Physicochemical Properties: Attaching polar groups (e.g., carboxylic acids, polyethylene (B3416737) glycol chains) or lipophilic groups can be used to fine-tune solubility, lipophilicity (LogP), and pharmacokinetic properties like absorption and distribution. researchgate.net

The following table outlines potential design strategies for modifying this compound.

| Design Strategy | Modification Example | Expected Change in Property | Potential Application |

|---|---|---|---|

| N-Acylation | Reacting -NH₂ with an acid chloride (R-COCl) to form an amide (-NH-CO-R) | Switches substituent from electron-donating to electron-withdrawing; alters H-bonding | Tuning electronic properties for optical materials; altering receptor binding affinity |

| N-Alkylation | Reacting -NH₂ with an alkyl halide (R-X) to form a secondary/tertiary amine | Increases basicity and steric bulk; maintains electron-donating character | Improving binding to targets requiring a basic nitrogen; modifying solubility |

| Molecular Hybridization | Linking another pharmacophore (e.g., a known kinase inhibitor fragment) via an amide or alkyl linker | Combines the functional properties of both molecular fragments | Creating dual-target agents or enhancing potency for a single target nih.gov |

| Diazotization and Coupling | Converting an -NH₂ group to a diazonium salt (-N₂⁺) followed by coupling reactions | Enables introduction of a wide variety of functional groups (e.g., -OH, halogens, -CN) | Creating diverse libraries of derivatives for structure-activity relationship (SAR) studies nih.gov |

| Introduction of Polar Moieties | Attaching groups like sulfonates or carboxylates | Increases aqueous solubility | Improving bioavailability for potential therapeutic applications |

These rational design approaches, guided by an understanding of the structure-reactivity and structure-function relationships, allow for the systematic optimization of the this compound scaffold to develop new chemical entities with precisely controlled functionalities.

Future Perspectives and Emerging Research Directions for 2 Methyl 1,3 Benzothiazole 5,7 Diamine

Exploration of Novel Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Methyl-1,3-benzothiazole-5,7-diamine, future research is anticipated to move beyond traditional multi-step syntheses, which are often plagued by harsh reaction conditions and the use of hazardous reagents. The focus will likely shift towards innovative catalytic systems and green chemistry principles to enhance efficiency and sustainability.

Promising avenues for exploration include palladium-catalyzed C-H functionalization and intramolecular C-S bond formation processes. acs.org These methods offer the potential for more direct and atom-economical routes to the benzothiazole (B30560) core. Furthermore, catalyst- and additive-free methods, which utilize environmentally friendly solvents and reagents, are gaining traction for the synthesis of 2-substituted benzothiazoles and could be adapted for this specific diamine derivative. nih.gov

The exploration of microwave-assisted and ultrasound-promoted reactions could also significantly reduce reaction times and improve yields. The following table summarizes potential novel synthetic approaches that could be investigated for this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed C-H/C-S Coupling | High efficiency, good functional group tolerance, potential for one-pot reactions. | Development of specific catalyst systems for the diamine substrate, optimization of reaction conditions. |

| Catalyst- and Additive-Free Synthesis | Environmentally friendly, reduced cost, simplified purification. | Exploration of suitable green solvents and reaction conditions, investigation of reaction mechanisms. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, increased yields, enhanced purity. | Optimization of microwave parameters (temperature, pressure, time) for the specific synthesis. |

| Sonochemistry | Improved reaction kinetics, potential for novel reaction pathways. | Investigating the effect of ultrasonic irradiation on reaction efficiency and selectivity. |

Advanced Functional Material Development

The inherent electronic and photophysical properties of the benzothiazole scaffold make it a promising building block for a variety of advanced functional materials. The presence of the electron-donating diamine groups in this compound is expected to further enhance these properties, opening up new possibilities in materials science.

One of the most exciting future directions is the incorporation of this compound into organic light-emitting diodes (OLEDs). Benzothiazole derivatives are known to be versatile fluorophore building blocks, and the diamine substitution could lead to materials with tunable emission colors and improved quantum efficiencies. mdpi.com Research will likely focus on synthesizing polymers and small molecules containing the this compound moiety and evaluating their electroluminescent properties.

Another promising area is the development of novel sensors. The nitrogen and sulfur atoms in the benzothiazole ring, along with the amino groups, can act as binding sites for various analytes. This could be exploited to create chemosensors for the detection of metal ions, anions, or biologically important molecules. mdpi.com Furthermore, the unique photophysical properties could be harnessed for the development of fluorescent probes for bioimaging applications. nih.gov

The diamine functionality also presents an opportunity for creating advanced polymers. These groups can act as monomers or cross-linking agents in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific electronic properties. Such materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

| Material Application | Key Properties to Investigate | Potential Research Directions |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence, quantum yield, color tuning, charge transport. | Synthesis of emissive polymers and small molecules, device fabrication and characterization. |

| Chemical Sensors | Selectivity, sensitivity, response time, detection limit. | Design and synthesis of receptor molecules, study of analyte binding mechanisms. |

| Fluorescent Probes | Photostability, biocompatibility, targeting specificity. | Development of probes for specific cellular components or biological processes. |

| High-Performance Polymers | Thermal stability, mechanical properties, conductivity, processability. | Polymerization reactions utilizing the diamine groups, characterization of polymer properties. |

High-Throughput Screening in Chemical Discovery